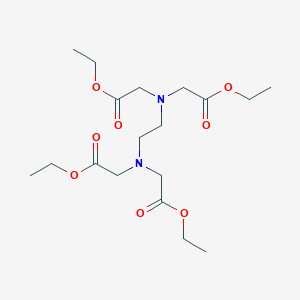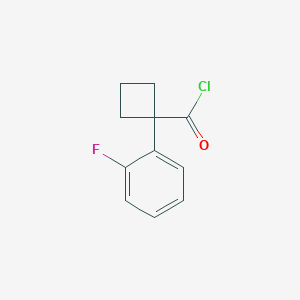
1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride is a chemical compound with the molecular formula C11H10ClFO and a molecular weight of 212.65 g/mol . This compound is typically used for research purposes and is not intended for human or veterinary use. It is known for its unique structure, which includes a cyclobutane ring substituted with a 2-fluorophenyl group and a carbonyl chloride functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorophenylcyclobutanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Fluorophenylcyclobutanone+SOCl2→1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
化学反应分析
Types of Reactions
1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form 1-(2-fluorophenyl)cyclobutanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 1-(2-fluorophenyl)cyclobutanecarboxylic acid in the presence of water or aqueous base.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Water or aqueous base
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
1-(2-Fluorophenyl)cyclobutanemethanol: Formed from reduction
1-(2-Fluorophenyl)cyclobutanecarboxylic acid: Formed from hydrolysis
科学研究应用
1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles and its ability to form covalent bonds with target molecules. The carbonyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with nucleophiles. This reactivity is exploited in various chemical and biological applications to modify target molecules and study their properties.
相似化合物的比较
1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride can be compared with other similar compounds, such as:
- 1-(2-Chlorophenyl)cyclobutane-1-carbonyl chloride
- 1-(2-Bromophenyl)cyclobutane-1-carbonyl chloride
- 1-(2-Methylphenyl)cyclobutane-1-carbonyl chloride
These compounds share a similar cyclobutane ring structure with different substituents on the phenyl group. The presence of different substituents can influence the reactivity, stability, and applications of these compounds. For example, the fluorine atom in this compound can enhance its reactivity and stability compared to its chloro, bromo, or methyl counterparts.
属性
IUPAC Name |
1-(2-fluorophenyl)cyclobutane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c12-10(14)11(6-3-7-11)8-4-1-2-5-9(8)13/h1-2,4-5H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFUAAFYOBMZSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2F)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640626 |
Source


|
| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151157-31-2 |
Source


|
| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
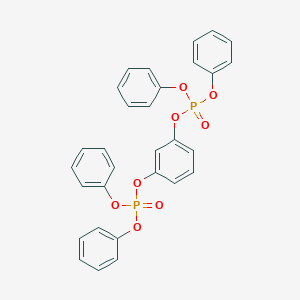
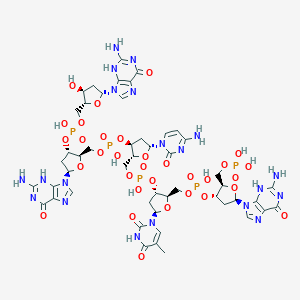
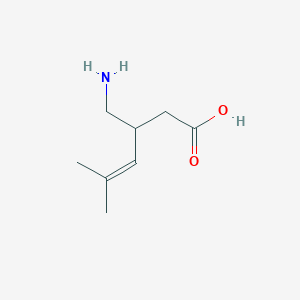
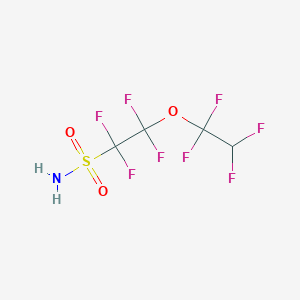
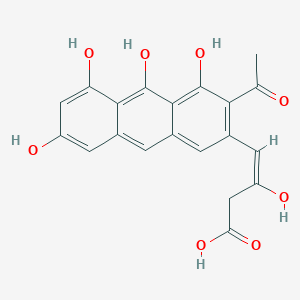
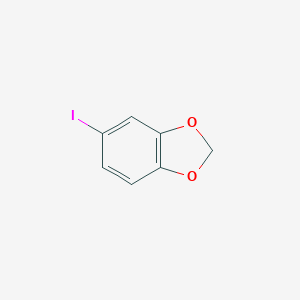
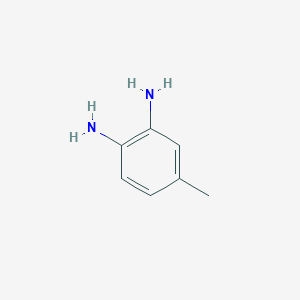
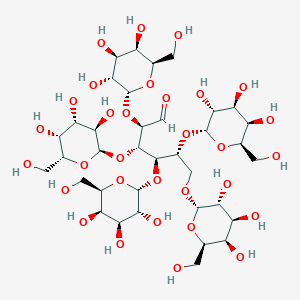
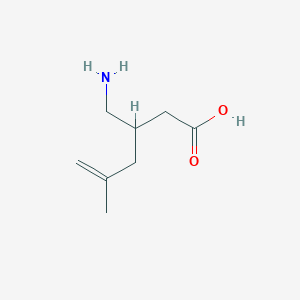
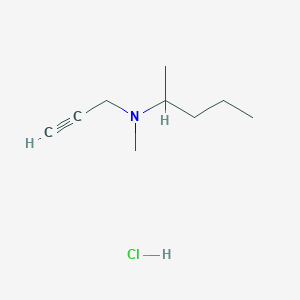
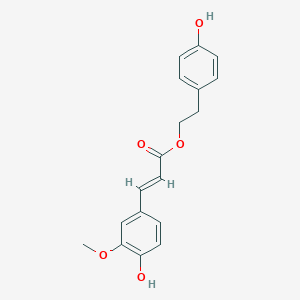
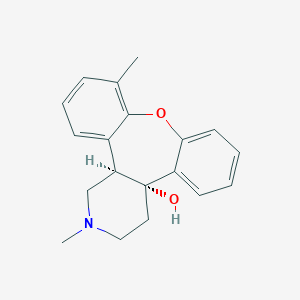
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
